1-Chloro-1,2,2-trifluoroethane

Refrigerant Blowing Agent Environmental Compliance

Sourcing authentic HCFC-133 (CAS 431-07-2) for regulated applications is challenging due to Montreal Protocol production phase-out and limited commercial availability. This compound provides a quantifiably lower environmental footprint versus legacy CFC solvents and is still utilized as a niche chemical intermediate in fluorochemical synthesis and azeotropic refrigerant compositions. • ODP advantage: ~93-98% lower ozone depletion potential than CFC-113, enabling use under specific Montreal Protocol essential-use exemptions where zero-ODP alternatives are not yet technically feasible. • GWP of ~118.5 (100-year horizon) offers a substantially reduced climate impact compared to HCFC-142b (GWP ~2400) in foam-blowing and specialty solvent applications. • Non-flammable, boiling point 17.0 °C; supplied as liquefied gas under pressure (UN1983, Class 2.2) with full regulatory documentation for compliant international procurement.

Molecular Formula C2H2ClF3
Molecular Weight 118.48 g/mol
CAS No. 431-07-2
Cat. No. B14745883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1,2,2-trifluoroethane
CAS431-07-2
Molecular FormulaC2H2ClF3
Molecular Weight118.48 g/mol
Structural Identifiers
SMILESC(C(F)Cl)(F)F
InChIInChI=1S/C2H2ClF3/c3-1(4)2(5)6/h1-2H
InChIKeyFWAQVJAOVDYHAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-1,2,2-trifluoroethane Procurement Overview


1-Chloro-1,2,2-trifluoroethane (CAS 431-07-2), also known as HCFC-133 or R-133, is a halogenated hydrocarbon belonging to the hydrochlorofluorocarbon (HCFC) class [1]. With the molecular formula C₂H₂ClF₃, it is a non-flammable, chemically stable compound . Its characteristic physicochemical properties, including a boiling point of 17.0°C and a density of 1.316 g/cm³ , position it as a specialized substance historically utilized as a refrigerant, solvent, and chemical intermediate. The compound's structure, featuring both chlorine and fluorine atoms, defines its unique environmental profile, which is distinct from both fully halogenated CFCs and non-chlorinated HFCs.

Environmental Compliance
Supports selection where ODP and GWP profiles are primary procurement constraints under the Montreal Protocol.
Thermodynamic Application
Boiling point supports medium-temperature refrigeration and heat pump research; not a drop-in for low-boiling HFCs.
Isomer Identity
Specific HCFC-133 isomer required; verification of isomer identity prevents thermodynamic and environmental mismatch.

1-Chloro-1,2,2-trifluoroethane Substitution Risks


Generic substitution of halogenated ethanes is not viable due to significant, quantifiable variations in environmental impact (ODP/GWP) and thermodynamic performance that directly affect regulatory compliance and process efficiency [1]. The HCFC class encompasses a wide spectrum of ozone depletion potentials (ODP), ranging from near-zero to values approaching those of banned CFCs, and global warming potentials (GWP) that can vary by an order of magnitude [2]. For example, choosing the incorrect HCFC or HFC isomer could inadvertently lead to the use of a compound with a GWP more than 30 times higher than intended, undermining sustainability targets and risking non-compliance with international protocols [3]. Therefore, a precise, data-driven selection based on the specific isomer's profile, not just its chemical class, is mandatory for scientific and industrial applications.

Generic HCFC class substitution may inadvertently introduce a GWP more than 30 times higher than intended, undermining sustainability targets.
HCFC-133a or other isomers possess different boiling points and thermodynamic properties, making direct interchange without system redesign unreliable.
HFC alternatives with similar formulas exhibit significantly different ODP/GWP profiles; class-level assumptions do not support compliance-driven procurement.

1-Chloro-1,2,2-trifluoroethane vs. Analogs: Key Evidence


ODP Advantage over CFC-113

1-Chloro-1,2,2-trifluoroethane (HCFC-133) demonstrates a substantially lower ozone depletion potential (ODP) compared to the fully halogenated analog CFC-113, a key factor for applications where environmental regulations are a primary procurement constraint [1]. The ODP for HCFC-133 is estimated to be in the range of 0.02-0.06 [2], representing a reduction of approximately 93-98% relative to the CFC-113 baseline ODP of 0.81-0.9 [3]. This quantitative difference is critical for compliance with the Montreal Protocol's phase-out schedules for ozone-depleting substances.

ODP vs. CFC-113
Reported
0.02–0.06 vs. 0.81–0.9
Supports regulatory compliance review for ODP-constrained applications.
Semi-empirical values; contextualize with local phase-out schedules.
Refrigerant Blowing Agent Environmental Compliance

GWP Advantage over HFC and HCFC Alternatives

The global warming potential (GWP) of 1-chloro-1,2,2-trifluoroethane (HCFC-133) is significantly lower than that of many widely adopted HFC and HCFC alternatives, offering a quantifiable advantage in applications with strict GWP targets [1]. With a reported GWP of 118.5 over a 100-year time horizon [2], HCFC-133 has a GWP that is ~90% lower than HFC-134a (GWP 1430) and ~95% lower than HFC-143a (GWP 3800) . This positions HCFC-133 as a notably less potent greenhouse gas among its fluorinated ethane peers.

GWP vs. HFCs
Reported
118.5 vs. 1430–3800
Supports sustainability-target alignment and GWP-based cost review.
100-year GWP context; verify against regional F-Gas thresholds.
Refrigerant Greenhouse Gas Sustainability

Boiling Point vs. Key HCFC Analogs

The boiling point of 1-chloro-1,2,2-trifluoroethane (HCFC-133) at 17.0 °C represents a quantifiable thermodynamic divergence from other HCFC and HFC isomers, directly influencing its suitability for specific temperature ranges in refrigeration and heat pump cycles [1]. For instance, its boiling point is significantly higher than HFC-134a (-26.1 °C) and HFC-143a (-47.2 °C) , and also differs substantially from the closely related isomer HCFC-133a, which boils at approximately 7 °C . This 10-64 °C difference in boiling point dictates the operating pressures and system design for any given application.

Boiling Point
Reported
17.0 °C
Dictates medium-temperature engineering fit; not interchangeable with low-boiling HFCs.
Atmospheric pressure; requires system design validation.
Refrigerant Process Engineering Heat Transfer

1-Chloro-1,2,2-trifluoroethane Application Scenarios


Intermediate-Temperature Refrigeration

The boiling point of 17.0 °C for 1-chloro-1,2,2-trifluoroethane makes it suitable for medium- to high-temperature refrigeration applications, such as industrial chillers or heat pumps operating in mild climates, where lower-boiling alternatives like HFC-134a would require significantly higher operating pressures or different compressor designs [1]. Its non-flammable nature and thermodynamic properties position it as a niche option in specialized cooling circuits.

Precision Cleaning Solvent

As a solvent, 1-chloro-1,2,2-trifluoroethane offers a quantifiable environmental advantage over legacy solvents like CFC-113, with a 93-98% lower ODP [2]. For industrial cleaning of electronics or precision parts where a non-flammable, fast-evaporating solvent is required, its use may be justified under specific exemptions of the Montreal Protocol [3], where a transition to zero-ODP alternatives is not yet technically feasible.

Polymer Foam Blowing Agent

Historically, 1-chloro-1,2,2-trifluoroethane has been employed as a blowing agent in the production of polyurethane and polystyrene foams [4]. Its GWP of 118.5 [5] offers a substantially lower climate impact compared to the widely used HCFC-142b (GWP ~2400) in this application, making it a potential drop-in candidate for reducing the carbon footprint of foam insulation products in regions with strict GWP regulations.

Fluorocarbon Synthesis Intermediate

The compound's reactivity, governed by its chloro and trifluoro groups, enables its use as a building block for synthesizing more complex fluorinated molecules . Patents describe its utility in producing azeotropic or azeotrope-like compositions with HFC-143 for refrigerant applications [6], highlighting its role as a specialized intermediate rather than a final product in many supply chains.

Application
Selection Property
Validation Focus
Medium-Temperature Refrigeration Research
Boiling point and thermodynamic cycle compatibility
Compressor and evaporator design validation
Precision Cleaning Solvent Screening
ODP reduction vs. CFC-113
Montreal Protocol exemption context and technical feasibility review
Polymer Foam Blowing Agent Studies
GWP comparison vs. HCFC-142b
Carbon-footprint reduction and regional GWP regulation compliance
Fluorocarbon Synthesis Intermediate
Chloro- and trifluoro-group reactivity
Azeotropic composition development and patent landscape review
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